molecular formula C13H12N4O2S B3318698 3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid CAS No. 1017437-96-5

3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

Cat. No. B3318698
CAS RN: 1017437-96-5
M. Wt: 288.33 g/mol
InChI Key: ZYOHXAJALNJWGS-UHFFFAOYSA-N
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Description

The compound “3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It’s a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves several steps . The process typically starts with the preparation of 1,ω-bis ( (acetylphenoxy)acetamide)alkanes, which are then brominated using NBS to produce novel bis (2-bromoacetyl)phenoxy)acetamides . These are then reacted with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and o -phenylenediamine derivatives to afford the corresponding bis (1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine) derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows for the manifestation of substituents around a core scaffold in defined three-dimensional (3D) representations .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are diverse. For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield of N, N ′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7 H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be characterized by IR, 1H-NMR and MS .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, such as the one , have been found to exhibit significant anticancer activity . For instance, some derivatives have shown promising results as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .

Antimicrobial Activity

These compounds also demonstrate antimicrobial properties. They have been synthesized and evaluated for their antibacterial and antifungal properties .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with analgesic and anti-inflammatory activities .

Antioxidant Activity

Compounds with this structure have been synthesized and tested for their in vitro antioxidant activity by DPPH free radical scavenging method .

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown potential in antiviral applications .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antitubercular activity .

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Future Directions

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are promising. Given their wide range of biological activities, these compounds could be further explored for their potential applications in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies could also be conducted to gain a deeper understanding of these compounds .

properties

IUPAC Name

3-benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-11(12(18)19)20-13-15-14-10(17(13)16-8)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOHXAJALNJWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 2
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 3
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 5
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

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